molecular formula C14H23N B14694641 Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- CAS No. 33132-61-5

Phenethylamine, beta-(sec-butyl)-N,N-dimethyl-

Cat. No.: B14694641
CAS No.: 33132-61-5
M. Wt: 205.34 g/mol
InChI Key: FJOZZUIUWQVWPT-UHFFFAOYSA-N
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Description

Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenethylamine backbone with a beta-(sec-butyl) substitution and N,N-dimethylation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of phenethylamine with sec-butyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the amine group.

Another approach involves the reductive amination of beta-(sec-butyl)phenylacetone with dimethylamine. This method requires the use of a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Common industrial methods include the use of flow reactors for continuous synthesis, which allows for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenethylamine backbone. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated phenethylamines.

Scientific Research Applications

Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological processes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. By binding to these receptors, it can modulate the release and reuptake of neurotransmitters, thereby influencing various physiological and psychological processes.

Comparison with Similar Compounds

Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- can be compared with other similar compounds such as:

    Phenethylamine: The parent compound, which lacks the beta-(sec-butyl) and N,N-dimethyl substitutions.

    Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different substitutions.

    Methamphetamine: Another stimulant with a phenethylamine structure, characterized by the presence of a methyl group on the nitrogen atom.

Uniqueness

The uniqueness of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

33132-61-5

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N,N,3-trimethyl-2-phenylpentan-1-amine

InChI

InChI=1S/C14H23N/c1-5-12(2)14(11-15(3)4)13-9-7-6-8-10-13/h6-10,12,14H,5,11H2,1-4H3

InChI Key

FJOZZUIUWQVWPT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN(C)C)C1=CC=CC=C1

Origin of Product

United States

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